4-chloro Pentedrone (hydrochloride)
Description
Categorization within the Synthetic Cathinone (B1664624) Class
Synthetic cathinones are β-keto phenethylamine (B48288) derivatives that share a core structure. nih.gov They are structurally similar to amphetamines, with the key difference being a keto group on the side chain. nih.govnih.gov 4-chloro Pentedrone (B609907) is a derivative of pentedrone, featuring a chlorine atom substituted at the para-position of the aromatic ring. This places it within the subgroup of halogenated cathinones. acs.orgmdpi.com The systematic IUPAC name for 4-chloro Pentedrone is 1-(4-chlorophenyl)-2-(methylamino)pentan-1-one. swgdrug.org
Academic Rationale for Investigating 4-chloro Pentedrone (hydrochloride)
Emergence within Novel Psychoactive Substances (NPS) Research
The rise of Novel Psychoactive Substances (NPS) presents ongoing challenges for clinical and forensic toxicology laboratories. nih.govresearchgate.netresearchgate.net Synthetic cathinones represent a large and popular class of these new drugs of abuse, which appeared on the recreational drug market in the mid-2000s. nih.govresearchgate.net 4-chloro Pentedrone was first identified in 2016 alongside other synthetic cathinone derivatives. nih.gov The continuous emergence of new compounds like 4-chloro Pentedrone necessitates the development of analytical methods for their identification and characterization to aid forensic investigations. nih.govresearchgate.netresearchgate.netpsu.edu Research into these substances is crucial for understanding their properties and potential public health risks. nih.govmdpi.comnih.gov
Research Gaps in Understanding Chlorinated Cathinone Analogs
The addition of a halogen, such as chlorine, to the cathinone structure can significantly alter its pharmacological and toxicological properties. acs.orgmdpi.com Structure-activity relationship (SAR) studies are essential to understand how such modifications impact biological effects. acs.org Research has shown that para-halogen substitution can increase affinity for the serotonin (B10506) transporter (SERT) and may also increase toxicity. acs.orgnih.gov Specifically, the inclusion of a chlorine atom in the aromatic ring has been suggested to significantly increase cytotoxicity compared to non-chlorinated analogs. mdpi.com However, there are still considerable gaps in the understanding of the precise effects of chlorination on the potency and efficacy of cathinone derivatives. nih.govnih.gov Further investigation into compounds like 4-chloro Pentedrone is needed to fill these knowledge gaps and to better predict the effects of newly emerging chlorinated cathinones. nih.govnih.gov
Historical Academic Perspectives on Related Substituted Cathinones
The parent compound, cathinone, is a naturally occurring psychoactive substance found in the leaves of the Catha edulis (khat) plant. nih.govwikipedia.org The first synthetic cathinones, methcathinone (B1676376) and mephedrone (B570743), were synthesized in 1928 and 1929, respectively. nih.gov Some substituted cathinones, such as diethylpropion (B1665973) and pyrovalerone, have had legitimate medical applications, and bupropion (B1668061) is currently used for smoking cessation. nih.govresearchgate.net The academic and forensic interest in substituted cathinones surged in the mid-2000s with their widespread appearance as "legal highs" on the recreational drug market. nih.govresearchgate.net This has led to extensive research into their analysis, pharmacology, and toxicology to inform public health and legislative responses. nih.govnih.govnih.gov
Chemical and Physical Data
| Property | Value | Source |
| IUPAC Name | 1-(4-chlorophenyl)-2-(methylamino)pentan-1-one | swgdrug.org |
| Chemical Formula (Base) | C12H16ClNO | swgdrug.org |
| Molecular Weight (Base) | 225.71 | swgdrug.org |
| Molecular Weight (HCl) | 262.2 | bioscience.co.uk |
| Appearance | White powder | swgdrug.org |
Analytical Characterization Techniques
| Technique | Purpose | Source |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and structural elucidation | nih.govresearchgate.netresearchgate.net |
| Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight-Mass Spectrometry (UHPLC-QTOF-MS) | Identification and characterization | nih.govresearchgate.netresearchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation | nih.govresearchgate.netresearchgate.net |
| Infrared Spectroscopy (FTIR) | Identification | swgdrug.org |
Properties
Molecular Formula |
C12H16ClNO · HCl |
|---|---|
Molecular Weight |
262.2 |
InChI |
InChI=1S/C12H16ClNO.ClH/c1-3-4-11(14-2)12(15)9-5-7-10(13)8-6-9;/h5-8,11,14H,3-4H2,1-2H3;1H |
InChI Key |
DRXLZCKWWCGXRT-UHFFFAOYSA-N |
SMILES |
O=C(C(NC)CCC)C1=CC=C(Cl)C=C1.Cl |
Synonyms |
4-CPD; 4-chloro-α-methylamino-Pentiophenone; 4-chloro-α-methylamino-Valerophenone |
Origin of Product |
United States |
Chemical Synthesis and Structural Characterization Methodologies for Research
Synthetic Pathways for 4-chloro Pentedrone (B609907) (hydrochloride)
The synthesis of substituted cathinones like 4-chloro Pentedrone is typically a multi-step process involving the careful selection of precursor chemicals and controlled reaction conditions. acs.org The hydrochloride salt form is common for cathinone (B1664624) derivatives, enhancing stability and solubility for analytical purposes. acs.orgeuropa.eu
The synthesis of cathinone derivatives generally begins with a substituted aromatic compound. For 4-chloro Pentedrone, a common starting point would be a Friedel-Crafts acylation reaction involving a chlorinated benzene (B151609) derivative and a suitable acyl chloride to form a substituted propiophenone (B1677668). A key precursor for various 4-chloro-substituted cathinones is 2-bromo-4'-chloropropiophenone. incb.org
The general synthetic route proceeds via several key reaction mechanisms:
α-Bromination: The propiophenone intermediate undergoes bromination at the alpha-position (the carbon atom adjacent to the carbonyl group). This creates a reactive α-bromoketone. acs.org
Amination: The resulting α-bromo intermediate is then reacted with methylamine (B109427). This step involves a nucleophilic substitution reaction where the amine group of methylamine displaces the bromine atom. acs.org This forms the 4-chloro Pentedrone base.
Salt Formation: The final base product is reacted with hydrochloric acid (HCl) to form the more stable and handleable hydrochloride salt, 4-chloro Pentedrone (hydrochloride). acs.org
Cathinone biosynthesis in the Catha edulis (khat) plant starts with L-phenylalanine and proceeds through different oxidative pathways. wikipedia.org However, laboratory synthesis relies on established organic chemistry principles to construct the molecule from simpler, commercially available precursors. acs.orgwikipedia.org
For research and forensic applications, obtaining high purity and reasonable yields of the target compound is critical for accurate analytical characterization and use as a reference standard. swgdrug.orgbertin-bioreagent.com Purity of ≥98% is often required for such materials. bioscience.co.uklgcstandards.com
Several strategies are employed to optimize the synthesis:
Reaction Conditions: Adjusting parameters such as temperature, reaction time, and solvent can significantly impact the reaction's efficiency and minimize the formation of by-products. For instance, the amination step may be performed in a polar aprotic solvent.
Stoichiometry: Using an excess of one reactant, such as methylamine during the amination step, can help drive the reaction to completion according to Le Châtelier's principle, thereby increasing the yield of the desired product.
Purification: After the synthesis, rigorous purification is essential. Common techniques include:
Recrystallization: This method is used to purify the final solid product. The crude compound is dissolved in a hot solvent and allowed to cool slowly, causing the formation of pure crystals while impurities remain in the solution. rsc.org
Chromatography: Techniques like column chromatography can be used to separate the target compound from unreacted precursors and side products.
Advanced Analytical Techniques for Structural Elucidation in Academic Research
The unambiguous identification of synthetic cathinones like 4-chloro Pentedrone (hydrochloride) relies on a combination of advanced analytical methods. nih.gov These techniques provide detailed information about the molecule's structure, connectivity, and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 4-chloro Pentedrone (hydrochloride), ¹H NMR spectroscopy is used to confirm the identity and structure of the compound by analyzing the chemical shifts, splitting patterns, and integration of proton signals. swgdrug.orgnih.gov The analysis is typically performed on a 400 MHz or higher NMR spectrometer. swgdrug.org
The ¹H NMR spectrum of 4-chloro Pentedrone hydrochloride in D₂O shows characteristic signals that correspond to the different protons in the molecule. swgdrug.org
¹H NMR Spectral Data for 4-chloro Pentedrone (hydrochloride) in D₂O
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.75 | Doublet | 2H | Aromatic protons ortho to the carbonyl group |
| ~7.60 | Doublet | 2H | Aromatic protons meta to the carbonyl group |
| ~5.12 | Multiplet | 1H | CH proton alpha to the carbonyl and amine |
| ~2.80 | Singlet | 3H | N-CH₃ (Methylamino) protons |
| ~2.00 | Multiplet | 2H | CH₂ protons of the propyl chain |
| ~1.25 | Multiplet | 2H | CH₂ protons of the propyl chain |
| ~0.82 | Triplet | 3H | Terminal CH₃ protons of the propyl chain |
Data sourced from the SWGDRUG monograph on 4-Chloropentedrone. swgdrug.org
The presence and specific shifts of the aromatic protons confirm the 4-substituted phenyl ring, while the signals for the aliphatic chain and the methylamino group confirm the pentedrone structure. swgdrug.orgnih.govresearchgate.net
Mass spectrometry (MS) is a core technique for determining the molecular weight and elemental composition of a compound. nih.gov When coupled with gas chromatography (GC-MS), it also provides information about the molecule's fragmentation pattern upon ionization, which serves as a chemical fingerprint. swgdrug.orgmdpi.com
The chemical formula for the base form of 4-chloro Pentedrone is C₁₂H₁₆ClNO, with a molecular weight of 225.71 g/mol . swgdrug.orgnih.gov The hydrochloride salt has the formula C₁₂H₁₆ClNO·HCl and a molecular weight of 262.18 g/mol . swgdrug.orgbioscience.co.uk High-resolution mass spectrometry (HRMS) can determine the exact mass to several decimal places, allowing for the calculation of the elemental formula. nih.gov
Under electron ionization (EI) in GC-MS, 4-chloro Pentedrone undergoes characteristic fragmentation. The study of these fragments is crucial for distinguishing it from other related cathinones. nih.govresearchgate.net
Key EI Mass Spectrum Fragments for 4-chloro Pentedrone
| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion |
|---|---|
| 139/141 | [Cl-C₆H₄-C≡O]⁺ (4-chlorobenzoyl cation) |
| 86 | [CH₃-NH=CH-CH₂CH₂CH₃]⁺ (Immonium ion from α-cleavage) |
| 58 | [CH₃-NH=CH₂]⁺ |
Data sourced from the SWGDRUG monograph and general cathinone fragmentation patterns. swgdrug.org
The most prominent fragment is often the immonium ion (m/z 86 for pentedrone derivatives), which results from the cleavage of the bond between the carbonyl carbon and the alpha-carbon. nih.govresearchgate.net The presence of the 4-chlorobenzoyl cation (with its characteristic isotopic pattern for chlorine at m/z 139 and 141) is a strong indicator of the chloro-substituted aromatic ring. swgdrug.org
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers. nih.gov For 4-chloro Pentedrone (hydrochloride), the IR spectrum reveals key absorptions that confirm its structure. swgdrug.orgnih.gov The analysis is often performed using an FTIR instrument with a diamond ATR attachment. swgdrug.org
Characteristic IR Absorption Bands for 4-chloro Pentedrone (hydrochloride)
| Wavenumber (cm⁻¹) | Functional Group Assignment |
|---|---|
| ~2400-2700 | N-H stretch (secondary amine salt) |
| ~1682 | C=O stretch (aryl ketone) |
| ~1587 | C=C stretch (aromatic ring) |
| ~839 | C-H out-of-plane bend (para-substituted benzene ring) |
| ~750-850 | C-Cl stretch |
Data sourced from the SWGDRUG monograph and general spectroscopic data for cathinones. swgdrug.orgresearchgate.netnih.gov
The strong absorption band around 1682 cm⁻¹ is characteristic of the carbonyl (C=O) group conjugated with the aromatic ring. researchgate.netnih.gov The broad bands in the 2400-2700 cm⁻¹ region are typical for an amine hydrochloride salt. nih.gov The peak at approximately 1587 cm⁻¹ corresponds to the carbon-carbon stretching within the aromatic ring, and the absorption around 839 cm⁻¹ indicates a 1,4- (para) substitution pattern on the benzene ring. swgdrug.org
Neuropharmacological Research of 4 Chloro Pentedrone Hydrochloride and Analogs
In Vitro Molecular Interactions with Monoamine Transporters
Synthetic cathinones are known to interact with monoamine transporters, including those for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) preprints.orgnih.gov. These interactions can involve the inhibition of neurotransmitter reuptake or the promotion of neurotransmitter release researchgate.net. While behavioral studies in animals suggest that 4-chloro Pentedrone (B609907) has psychostimulant effects, specific in vitro data on its direct interactions with these transporters is limited in the available scientific literature nih.govresearchgate.net.
The dopamine transporter is a critical target for many psychostimulant compounds, and its inhibition is strongly correlated with the abuse potential of these substances researchgate.net. While many cathinone (B1664624) derivatives are potent DAT inhibitors, specific binding affinity (Ki) and uptake inhibition (IC50) values for 4-chloro Pentedrone are not detailed in the currently available research literature researchgate.netnih.gov. Behavioral studies indicate that 4-chloro Pentedrone substitutes for the discriminative stimulus effects of cocaine, suggesting an interaction with the dopaminergic system, but quantitative in vitro transporter data is not specified preprints.orgnih.govpreprints.org.
Table 1: Dopamine Transporter (DAT) Interaction Profile of 4-chloro Pentedrone
| Compound | Binding Affinity (Ki) | Uptake Inhibition (IC50) |
|---|---|---|
| 4-chloro Pentedrone (hydrochloride) | Data not available in searched literature | Data not available in searched literature |
Interactions with the norepinephrine transporter contribute to the cardiovascular and stimulant effects of cathinone compounds nih.gov. However, specific quantitative data describing the binding affinity and uptake inhibition potency of 4-chloro Pentedrone at the human norepinephrine transporter (hNET) have not been reported in the available scientific literature researchgate.netnih.gov.
Table 2: Norepinephrine Transporter (NET) Interaction Profile of 4-chloro Pentedrone
| Compound | Binding Affinity (Ki) | Uptake Inhibition (IC50) |
|---|---|---|
| 4-chloro Pentedrone (hydrochloride) | Data not available in searched literature | Data not available in searched literature |
The activity of synthetic cathinones at the serotonin transporter often modulates their psychoactive effects researchgate.net. For many cathinones, a higher potency at DAT relative to SERT is associated with greater stimulant and reinforcing effects researchgate.netresearchgate.net. The specific binding affinity, uptake inhibition values, and potential to act as a serotonin-releasing agent for 4-chloro Pentedrone have not been characterized in the reviewed literature researchgate.netnih.gov.
Table 3: Serotonin Transporter (SERT) Interaction Profile of 4-chloro Pentedrone
| Compound | Binding Affinity (Ki) | Uptake Inhibition (IC50) | Neurotransmitter Release |
|---|---|---|---|
| 4-chloro Pentedrone (hydrochloride) | Data not available in searched literature | Data not available in searched literature | Data not available in searched literature |
Receptor Agonism/Antagonism and Enzyme Modulation Studies
Beyond monoamine transporters, the pharmacological profile of a compound can be further defined by its interactions with other receptors and enzymes in the central nervous system.
G-protein coupled receptors are a large family of receptors that mediate the effects of many neurotransmitters and are common targets for psychoactive drugs. At present, there is no specific information available in the searched scientific literature detailing the interaction profile, agonistic, or antagonistic activity of 4-chloro Pentedrone at any GPCRs irishnephrology.ie.
Acetylcholinesterase is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE can lead to significant physiological effects nih.gov. While some cathinone analogs have been shown to inhibit AChE, there is no available research that specifically investigates the potential of 4-chloro Pentedrone to inhibit this enzyme or characterizes its inhibition kinetics researchgate.net.
Neurochemical Effects in Preclinical Models
The neurochemical effects of synthetic cathinones are primarily characterized by their interactions with monoamine transporters, which are responsible for the reuptake of dopamine (DAT), norepinephrine (NET), and serotonin (SERT). These interactions typically classify cathinones as either "releasers" (substrates) that promote the reverse transport of neurotransmitters, or "blockers" (inhibitors) that prevent their reuptake, both leading to increased synaptic concentrations of monoamines.
In vivo microdialysis is a widely used technique to measure extracellular levels of neurotransmitters in specific brain regions of awake, freely moving animals, providing real-time insight into a drug's neurochemical effects. This method involves implanting a semipermeable probe into a target brain area, allowing for the collection and analysis of neurotransmitters and their metabolites.
While microdialysis has been employed to study the effects of various synthetic cathinones, such as mephedrone (B570743), on dopamine and serotonin levels in the brain, specific data on the in vivo neurotransmitter release dynamics of 4-chloro Pentedrone (hydrochloride) using this technique are not available in the current scientific literature. Studies on related compounds have shown that cathinones can induce substantial, dose-dependent increases in extracellular dopamine and serotonin, which are believed to mediate their psychostimulant and rewarding effects.
Synaptosomal assays are a primary in vitro method to determine a compound's mechanism of action at monoamine transporters. These assays measure a drug's ability to either inhibit the uptake of radiolabeled neurotransmitters or to stimulate their release from isolated nerve terminals (synaptosomes).
Research on 4-chloro substituted cathinone analogs provides significant insight into how the addition of a chlorine atom at the 4-position of the phenyl ring influences activity at DAT, NET, and SERT. Studies on compounds structurally related to 4-chloro Pentedrone reveal diverse pharmacological profiles.
For instance, 4-chloromethcathinone (4-CMC) functions as a substrate at all three monoamine transporters, inducing the release of dopamine, norepinephrine, and serotonin with similar potency across the sites. nih.gov In contrast, 4-chloroethcathinone (B12801267) (4-CEC) acts as a low-potency uptake inhibitor at DAT and NET, but functions as a release substrate at SERT. nih.govnih.gov Another analog, 4-chloro-α-pyrrolidinopropiophenone (4-CαPPP), is an uptake inhibitor at DAT and NET with minimal activity at SERT. nih.govnih.gov These findings demonstrate that subtle structural modifications, even among 4-chloro analogs, can significantly alter the mechanism of action, shifting a compound from a mixed-action releaser (like 4-CMC) to a more selective serotonin releaser or a dopamine/norepinephrine reuptake inhibitor. nih.govnih.gov
Table 1: In Vitro Monoamine Transporter Activity of 4-Chloro Cathinone Analogs
| Compound | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) |
|---|---|---|---|
| 4-chloromethcathinone (4-CMC) | Substrate (Releaser) | Substrate (Releaser) | Substrate (Releaser) |
| 4-chloroethcathinone (4-CEC) | Uptake Inhibitor (Low Potency) | Uptake Inhibitor (Low Potency) | Substrate (Releaser) |
| 4-chloro-α-pyrrolidinopropiophenone (4-CαPPP) | Uptake Inhibitor | Uptake Inhibitor | Low Activity |
Behavioral Neuropharmacology in Animal Models (Mechanistic Focus)
The behavioral effects of synthetic cathinones in animal models are essential for understanding their abuse potential and psychostimulant properties. These studies often focus on locomotor activity, the subjective effects via drug discrimination, and the rewarding properties through conditioned place preference.
Locomotor activity tests in rodents are a standard method for assessing the stimulant properties of a drug. Increased horizontal movement (locomotion) and focused, repetitive behaviors (stereotypy) are characteristic effects of psychostimulants, primarily mediated by enhanced dopaminergic neurotransmission.
Studies on 4-chloro Pentedrone (also referred to as 4-CPD) revealed that it produces locomotor stimulant effects; however, its action was delayed and less efficacious compared to classic stimulants like cocaine and methamphetamine. nih.gov The parent compound, pentedrone, produces robust, dose-dependent increases in locomotor activity in rats, with its effects lasting longer than those of pentylone (B609909) or methylone. nih.govnih.gov
Research on other 4-chloro analogs shows varied stimulant profiles. 4-CMC increases locomotor activity to a similar extent as mephedrone. nih.govnih.gov In contrast, 4-CEC and 4-CαPPP are less potent, with 4-CEC only producing significant locomotion at the highest tested dose, a finding consistent with its weaker activity at DAT. nih.govnih.gov
Table 2: Locomotor Stimulant Effects of 4-chloro Pentedrone and Analogs in Rodents
| Compound | Species | Locomotor Effect | Relative Potency/Efficacy |
|---|---|---|---|
| 4-chloro Pentedrone (4-CPD) | Mice | Increase in activity | Delayed onset, less efficacious (50% of cocaine) |
| Pentedrone | Rats | Dose-dependent increase in activity | Less potent than α-PVP; longer duration than pentylone |
| 4-chloromethcathinone (4-CMC) | Rats | Increase in activity | Comparable to mephedrone |
| 4-chloroethcathinone (4-CEC) | Mice/Rats | Increase in activity | Less efficacious than cocaine (~74%); modest stimulant effects |
| 4-chloro-α-pyrrolidinopropiophenone (4-CαPPP) | Rats | Modest increase in activity | Less potent than 4-CMC |
Data sourced from Gatch et al., 2023 nih.gov, Aarde et al., 2018 nih.govnih.gov, and Chojnacki et al., 2023. nih.govnih.gov
Drug discrimination is a behavioral paradigm used to assess the subjective effects of a drug in animals. Animals are trained to recognize the internal state produced by a specific drug (e.g., cocaine or methamphetamine) and report it by making a particular response (e.g., pressing a lever) to receive a reward. The ability of a novel compound to "substitute" for the training drug indicates that it produces similar subjective effects.
In a study evaluating 4-chloro Pentedrone (4-CPD), the compound fully substituted for the discriminative stimulus effects of cocaine, suggesting it produces similar subjective effects. nih.gov However, it only partially substituted for methamphetamine, producing a maximum of 55-70% drug-appropriate responding at doses that also induced convulsions. nih.gov This suggests that while it shares some subjective effects with classic psychostimulants, its profile is not identical and may include limiting adverse effects.
In comparison, other 4-chloro analogs show robust substitution. 4-CMC fully substitutes for the discriminative stimulus effects of cocaine, methamphetamine, and MDMA. ecddrepository.orgregulations.gov Similarly, 4-CEC fully substitutes for cocaine and methamphetamine, although full substitution occurred at doses that also reduced the rate of responding. nih.gov
Table 3: Drug Discrimination Profile of 4-chloro Pentedrone and Analogs in Rats
| Compound | Substitution for Cocaine | Substitution for Methamphetamine | Substitution for MDMA |
|---|---|---|---|
| 4-chloro Pentedrone (4-CPD) | Full | Partial (55-70% at convulsant doses) | Not Reported |
| 4-chloromethcathinone (4-CMC) | Full | Full | Full |
| 4-chloroethcathinone (4-CEC) | Full | Full | Full |
Data sourced from Gatch et al., 2023 nih.gov, Forester et al., 2018 ecddrepository.org, and Gatch et al., 2019. ecddrepository.orgregulations.gov
The Conditioned Place Preference (CPP) paradigm is a preclinical model used to evaluate the rewarding or aversive properties of a substance. frontiersin.org The test is based on Pavlovian conditioning, where the effects of a drug are paired with a specific environment. frontiersin.org If the drug is rewarding, the animal will spend significantly more time in the drug-paired environment during a subsequent test session, indicating that the environmental cues have acquired secondary reinforcing properties.
Specific CPP data for 4-chloro Pentedrone (hydrochloride) are not available in the scientific literature. However, research on its parent compound, pentedrone, has demonstrated its rewarding potential. In one study, pentedrone was found to significantly increase conditioned place preference in mice at doses of 3 and 10 mg/kg. nih.gov These findings suggest that the core pentedrone structure possesses rewarding properties, which are likely mediated by its effects on the brain's dopaminergic system. nih.gov The rewarding effects of other cathinones like mephedrone have also been established using the CPP model.
Metabolomic and Biotransformation Research of 4 Chloro Pentedrone Hydrochloride
In Vitro Metabolic Pathways Identification
In vitro studies using liver microsomes are instrumental in elucidating the primary metabolic routes of xenobiotics, including synthetic cathinones. For 4-chloro pentedrone (B609907) and structurally related compounds, these studies have identified key Phase I and Phase II metabolic reactions.
Phase I biotransformations introduce or expose functional groups on the parent molecule, preparing it for subsequent reactions. For cathinone (B1664624) derivatives, common Phase I pathways include ketone reduction, hydroxylation, and N-dealkylation.
Ketone Reduction: The reduction of the β-keto group is a primary metabolic pathway for many cathinones. nih.gov For instance, in studies of the related compound 4-chloro-α-pyrrolidinovalerophenone (4Cl-PVP), ketone reduction was identified as a major metabolic route. nih.gov Similarly, research on pentedrone has shown that the β-keto reduction is a preferential pathway. nih.gov This process leads to the formation of a more polar alcohol metabolite.
Hydroxylation: This reaction involves the addition of a hydroxyl group to the molecule. In the case of 4Cl-PVP, a metabolite resulting from hydroxylation was identified in human liver microsome (HLM) incubations. nih.gov For 4-methylpentedrone (B3026277) (4-MPD), a mono-hydroxylated metabolite was found to be the most abundant species in in vitro studies. mdpi.com
N-Dealkylation: This metabolic process involves the removal of an alkyl group from the nitrogen atom of the cathinone. This pathway has been observed for various cathinone derivatives, contributing to the diversity of metabolites formed. mdpi.com
The combination of these reactions can lead to a variety of Phase I metabolites. For example, a metabolite of 4Cl-PVP was identified that resulted from both ketone reduction and subsequent hydroxylation. nih.gov
Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, such as glucuronic acid, to increase their water solubility and facilitate their excretion.
Glucuronidation: This is a significant Phase II reaction for cathinones. Following the formation of hydroxylated metabolites through Phase I reactions, these metabolites can undergo glucuronidation. For 4Cl-PVP, a glucuronide conjugate of the ketone-reduced metabolite was identified in both rat and human liver microsome incubations. nih.gov The neutral loss of 176.0317 u in tandem mass spectrometry is indicative of a glucuronide conjugate. nih.gov Similarly, a glucuronide metabolite was the only Phase II metabolite identified for 4-MPD in one study. mdpi.com The formation of glucuronides is a critical detoxification pathway.
Metabolite Identification and Structural Elucidation in Biological Matrices (Non-Human)
The identification and structural characterization of metabolites in biological samples are essential for confirming the intake of a parent drug. Advanced analytical techniques are employed for this purpose in non-human preclinical studies.
LC-HRMS/MS is a powerful tool for the detection and identification of drug metabolites. researchgate.net This technique combines the separation capabilities of liquid chromatography with the high mass accuracy and fragmentation capabilities of high-resolution mass spectrometry.
In the context of 4-chloro pentedrone and its analogs, LC-HRMS/MS has been used to analyze incubations from human and rat liver microsomes. nih.gov This allowed for the identification of multiple Phase I and glucuronide metabolites. nih.gov The high resolution of the mass spectrometer enables the determination of the elemental composition of metabolites, and tandem MS (MS/MS) provides structural information through fragmentation patterns. nih.govresearchgate.net For example, the chlorine isotopic pattern is a key feature used in the identification of metabolites of chlorinated cathinones like 4Cl-PVP. nih.gov
While mass spectrometry provides valuable information on the mass and fragmentation of metabolites, Nuclear Magnetic Resonance (NMR) spectroscopy is often used for the definitive structural elucidation of these compounds. nih.govresearchgate.net NMR provides detailed information about the chemical environment of atoms within a molecule, allowing for the precise determination of its structure.
For novel psychoactive substances and their metabolites, NMR is crucial for confirming the identity of synthesized reference standards. nih.gov Studies on related cathinones like pentedrone have utilized one- and two-dimensional NMR spectroscopy to verify the structure of the alkyl side chain and other molecular features. nih.gov This technique is particularly important for distinguishing between isomers, which can be challenging with mass spectrometry alone.
Species-Specific Metabolic Profiles in Preclinical Models
The metabolism of drugs can vary significantly between different species. Therefore, preclinical studies in various animal models are necessary to understand these differences and to better predict the metabolic profile in humans.
Research on the in vitro metabolism of cathinones like 4Cl-PVP has been conducted using both human and rat liver microsomes. nih.gov In the case of 4Cl-PVP, two Phase I and two Phase II metabolites were consistently identified in both rat liver microsome (RLM) and human liver microsome (HLM) incubations. nih.gov However, a third Phase I metabolite was only identified in the HLM incubations, highlighting a potential species-specific difference in the metabolic pathway. nih.gov Understanding these species-specific metabolic profiles is critical for the correct interpretation of toxicological studies and for the selection of appropriate animal models for further research.
Academic Analytical Chemistry Methodologies for Research and Forensic Applications
Development of Quantitative Analytical Methods for Detection in Research Samples
Quantitative analysis of 4-chloro Pentedrone (B609907) relies on sophisticated analytical instrumentation capable of providing both high sensitivity and selectivity. The primary techniques employed are chromatography-based methods coupled with mass spectrometry, which allow for the separation of the analyte from complex mixtures and its unambiguous identification based on its mass-to-charge ratio and fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like synthetic cathinones. nih.gov For 4-chloro Pentedrone, GC-MS provides reliable identification and quantification. nih.gov Prior to analysis, samples containing the hydrochloride salt are typically made basic, often through a liquid-liquid extraction with a solvent like chloroform (B151607) and a base such as sodium carbonate, to yield the free base which is more amenable to GC analysis. researchgate.net In some cases, derivatization with reagents like pentafluoropropionic anhydride (B1165640) (PFPA) is performed to improve the chromatographic properties of the analyte. researchgate.netojp.gov
The electron ionization (EI) mass spectrum of 4-chloro Pentedrone is characterized by specific fragmentation patterns. The molecular ion may be observed, but more prominent are the immonium cations formed by the alpha-cleavage of the amine group. nih.gov For 4-chloro Pentedrone, a characteristic base peak is often observed at a mass-to-charge ratio (m/z) of 86. mdpi.com The presence of a chlorine atom is indicated by the isotopic ion signal [M+2+H]+. mdpi.com These fragmentation patterns are essential for the structural elucidation and confirmation of the compound in seized materials. nih.gov
Table 1: Example GC-MS Parameters for 4-chloro Pentedrone Analysis
| Parameter | Value | Reference |
|---|---|---|
| Column | HP-5 MS (or equivalent); 30m x 0.25 mm x 0.25µm | researchgate.net |
| Carrier Gas | Helium at 1.5 mL/min | researchgate.net |
| Injector Temperature | 280°C | researchgate.net |
| Transfer Line Temp. | 280°C | researchgate.net |
| Oven Program | Initial 60°C, ramp 20°C/min to 280°C (hold 20 min), ramp 10°C/min to 300°C (hold 10 min) | mdpi.com |
| Injection Mode | Split (20:1 or 25:1) | researchgate.netmdpi.com |
| Ionization Energy | 70 eV | mdpi.com |
| Mass Scan Range | 35-550 amu | researchgate.netmdpi.com |
| Retention Time | ~8.615 min (under specific conditions) | researchgate.net |
Note: Parameters can vary significantly between laboratories and specific methods.
Liquid chromatography coupled with mass spectrometry, particularly tandem mass spectrometry (LC-MS/MS) and ultra-high-performance liquid chromatography with quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS), offers high sensitivity and specificity for the analysis of synthetic cathinones without the need for derivatization. nih.govresearchgate.net These methods are widely used for analyzing biological fluids and complex mixtures. ojp.govresearchgate.net
UHPLC-QTOF-MS analysis provides high-resolution mass data, allowing for the determination of the elemental composition of the parent molecule and its fragments with very high accuracy (e.g., mass errors lower than 2 ppm). mdpi.com This is particularly useful for identifying novel or uncharacterized substances. nih.gov The analysis of 4-chloro Pentedrone by UHPLC-QTOF-MS involves separation on a C18 column using a gradient elution with mobile phases typically consisting of 0.1% formic acid in water and acetonitrile. mdpi.com Electrospray ionization (ESI) in the positive mode is standard, with the instrument parameters optimized to achieve clear fragmentation for structural confirmation. mdpi.com
LC-MS/MS methods are developed for the targeted quantification of specific cathinones and their metabolites in samples. researchgate.net These methods offer excellent sensitivity and are suitable for analyzing low-concentration samples. researchgate.net
Table 2: Example UHPLC-QTOF-MS Parameters for 4-chloro Pentedrone Analysis
| Parameter | Value | Reference |
|---|---|---|
| Column | Acquity UHPLC CSH C18 (10cm × 2.1mm, 1.7µm) | mdpi.com |
| Mobile Phase A | 0.1% Formic Acid in Water | mdpi.com |
| Mobile Phase B | Acetonitrile | mdpi.com |
| Flow Rate | 0.4 mL/min | mdpi.com |
| Column Temperature | 40°C | mdpi.com |
| Ionization Mode | Electrospray Ionization (ESI), Positive | mdpi.com |
| Ion Spray Voltage | 5.5 kV | mdpi.com |
| Turbo Spray Temp. | 600°C | mdpi.com |
Note: Parameters can vary significantly between laboratories and specific methods.
Capillary Electrophoresis (CE) is a powerful separation technique that offers high efficiency and resolution, making it suitable for analyzing complex mixtures, including synthetic cathinone (B1664624) isomers. researchgate.net CE separates ions based on their electrophoretic mobility in an electric field. This technique is particularly valuable for the chiral separation of synthetic cathinones, as the different enantiomers of a compound can exhibit varied biological activities. nih.govmdpi.com
For the enantioselective separation of cathinone analogues, chiral selectors such as cyclodextrins (e.g., beta-cyclodextrin) are added to the background electrolyte (BGE). researchgate.netmdpi.com The combination of co-additives, like an ionic liquid and a cyclodextrin, in an acidic buffer has been shown to resolve enantiomers of multiple synthetic cathinone standards. researchgate.netmdpi.com Coupling CE with mass spectrometry (CE-MS) combines the high separation efficiency of CE with the sensitive and selective detection of MS, providing a robust tool for identifying compounds in complex matrices like urine. nih.govdiva-portal.org The development of CE-MS methods involves optimizing the sheath liquid composition and flow rate to ensure stable electrospray and sensitive detection. mdpi.com
Sample Preparation Strategies for Diverse Research Matrices (e.g., Animal Tissues, Seized Materials)
Effective sample preparation is a critical step to isolate the analyte of interest from the sample matrix, remove interferences, and concentrate the analyte before instrumental analysis. windows.net The choice of method depends on the nature of the sample matrix (e.g., seized powders, biological fluids) and the subsequent analytical technique. researchgate.netwindows.netmdpi.com
For seized materials, sample preparation can be as simple as dissolving a portion of the material (e.g., powder) in a suitable solvent like methanol, followed by sonication and filtration before injection into the analytical instrument. mdpi.com
Solid-Phase Extraction (SPE) is a widely used sample preparation technique that separates compounds from a mixture according to their physical and chemical properties. nih.gov It is highly effective for cleaning up complex samples like blood and urine. ojp.gov The "bind-elute" strategy is most common, where the analyte is retained on the sorbent, interfering substances are washed away, and the analyte is then eluted with a different solvent. sigmaaldrich.com
For synthetic cathinones, which are basic compounds, mixed-mode cation-exchange sorbents are often employed. researchgate.net These sorbents utilize both hydrophobic and ion-exchange interactions to retain the analyte. A typical SPE protocol involves conditioning the cartridge (e.g., with methanol), equilibrating it (e.g., with a buffer), loading the pre-treated sample, washing away interferences, and finally eluting the purified analyte. thermofisher.com For example, a method for synthetic cathinones in blood involved using SPE combined with GC-MS, which proved to be selective and precise with extraction efficiencies greater than 73%. nih.gov Magnetic solid-phase extraction (MSPE), using functionalized magnetic nanoparticles, has also been developed as a rapid and efficient method for extracting synthetic cathinones from urine. mdpi.com
Liquid-Liquid Extraction (LLE) is a classic separation technique based on the differential partitioning of a compound between two immiscible liquid phases. For the analysis of 4-chloro Pentedrone and other cathinones in biological matrices like oral fluid, LLE is a common and effective sample preparation step. researchgate.netcore.ac.uk
The optimization of an LLE protocol involves selecting an appropriate organic solvent and adjusting the pH of the aqueous sample. Since cathinones are basic compounds, the sample is typically basified (e.g., by adding ammonium (B1175870) hydrogen carbonate) to ensure the analyte is in its neutral, free base form, which is more soluble in the organic extraction solvent. researchgate.netcore.ac.uk Ethyl acetate (B1210297) is a commonly used solvent for this purpose. researchgate.netcore.ac.uk The procedure generally involves adding the extraction solvent to the aqueous sample, vortexing or shaking to facilitate partitioning, and then centrifuging to separate the layers. The organic layer containing the analyte is then removed, evaporated to dryness, and the residue is reconstituted in a suitable solvent for chromatographic analysis. researchgate.netcore.ac.uk
Qualitative and Quantitative Research Tools for Identification and Characterization
The accurate identification and characterization of synthetic compounds such as 4-chloro Pentedrone are paramount in both research and forensic applications. To this end, a suite of sophisticated analytical methodologies is employed. These techniques provide qualitative data for structural elucidation and quantitative data for determining the concentration of the substance in a given sample.
In the context of forensic and clinical toxicology, laboratories are frequently faced with the challenge of identifying novel psychoactive substances (NPS). researchgate.netresearchgate.netnih.gov The analytical characterization of 4-chloro Pentedrone, also known as 1-(4-chlorophenyl)-2-(methylamino)pentan-1-one, relies on a combination of chromatographic and spectroscopic methods. researchgate.netresearchgate.net Primary techniques include gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), particularly with high-resolution systems like quadrupole time-of-flight (QTOF), and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netresearchgate.net
Studies have detailed the specific instrumental conditions for the analysis of 4-chloro Pentedrone. For instance, ultra-high-performance liquid chromatography–quadrupole time-of-flight–mass spectrometry (UHPLC–QTOF–MS) has been used for its identification, providing high-accuracy mass data. researchgate.netresearchgate.net The mass-spectral fragmentation patterns resulting from collision-induced dissociation (CID) in LC-MS and electron ionization (EI) in GC-MS are studied to help forensic laboratories identify the compound and other structurally similar substances. researchgate.netresearchgate.net The Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) has also published a monograph detailing analytical data for 4-chloropentedrone, generated from structurally confirmed reference material. swgdrug.org
Table 1: Instrumental Parameters for the Analysis of 4-chloro Pentedrone
| Technique | Parameter | Details | Source |
|---|---|---|---|
| UHPLC-QTOF-MS | Column | Waters ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 μm) | researchgate.net |
| Mobile Phase | Gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile | researchgate.net | |
| Flow Rate | 0.4 mL/min | researchgate.net | |
| Ionization Mode | Electrospray Ionization (ESI) in positive mode | researchgate.net | |
| GC-MS | Column | HP-5MS capillary column (30 m × 0.25 mm, 0.25 μm) | researchgate.net |
| Temperature Program | Initial 60°C, ramp to 280°C, hold, ramp to 300°C, hold | researchgate.net | |
| Ionization Energy | 70eV | researchgate.net | |
| NMR | Instrument | 400 MHz NMR spectrometer | swgdrug.org |
| Sample Preparation | ~5 mg/mL in D2O with TSP for reference | swgdrug.org |
Utilization of Reference Material Standards and Certified Reference Materials
The foundation of accurate and reliable qualitative and quantitative analysis in chemistry is the use of high-purity reference materials. bertin-bioreagent.comcaymanchem.com For forensic and research purposes, having well-characterized standards is essential for confirming the identity of an unknown substance and for the validation of analytical methods. unodc.org
4-chloro Pentedrone (hydrochloride) is available from several suppliers as an analytical reference material or reference standard. bertin-bioreagent.comglpbio.comlabscoop.comlabchem.com.my These products are specifically intended for research and forensic applications, enabling laboratories to have a confirmed source of the compound for comparison. bertin-bioreagent.comglpbio.comlabscoop.com The availability of such standards is crucial for instrument calibration, method development, and as a positive control in routine analyses.
Certified Reference Materials (CRMs) represent a higher level of quality and assurance. caymanchem.com These materials are produced by accredited bodies and come with a certificate that provides information on the material's certified property values, associated uncertainties, and a statement of metrological traceability. caymanchem.com While many suppliers offer "analytical reference standards" of 4-chloro Pentedrone with purity levels of ≥98%, CRMs are manufactured and tested to meet stringent international standards such as ISO/IEC 17025 (General requirements for the competence of testing and calibration laboratories) and ISO 17034 (General requirements for the competence of reference material producers). bertin-bioreagent.comcaymanchem.comcaymanchem.com The use of CRMs ensures that analytical results are comparable across different laboratories and over time. For example, the Drug Enforcement Administration (DEA) utilizes structurally confirmed reference material for generating its analytical monographs. swgdrug.org
Table 2: Examples of Available 4-chloro Pentedrone (hydrochloride) Reference Materials
| Product Description | Supplier | Intended Use | Purity | Notes |
|---|---|---|---|---|
| Analytical Reference Material | Cayman Chemical | Research and forensic applications | ≥98% | Categorized as a cathinone. bertin-bioreagent.comlabscoop.com |
| Neat Solid Reference Standard | LGC Standards | Forensic and Toxicology | ≥98% | Part of New Psychoactive Substance (NPS) Reference Materials. lgcstandards.com |
Development and Application of Spectral Libraries and Chemical Databases for Research
In addition to physical reference materials, spectral libraries and chemical databases are indispensable tools in modern analytical chemistry, particularly for the identification of new psychoactive substances (NPS). caymanchem.comswgdrug.org These curated collections contain analytical data, most commonly mass spectra, from a vast number of compounds.
When an unknown sample is analyzed, for example by GC-MS, the resulting mass spectrum can be searched against a spectral library. caymanchem.com A match between the unknown's spectrum and a spectrum in the library provides a high-confidence, tentative identification of the compound. This process is significantly faster than traditional structural elucidation and is a cornerstone of forensic drug screening.
Several organizations and commercial entities develop and maintain such databases:
Cayman Chemical offers a free, searchable GC-MS spectral library that contains data for over 2,000 of its forensic drug standards, including emerging NPS. caymanchem.comcaymanchem.com This library is routinely updated and is curated by their internal forensic team from the analysis of newly synthesized analytical standards. caymanchem.com
The Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) compiles and provides a mass spectral library containing thousands of spectra for drugs and related compounds. swgdrug.org This library is available in various instrument-manufacturer formats and is regularly updated to include new and emerging drugs. swgdrug.org
The Centers for Disease Control and Prevention (CDC) provides high-resolution mass spectral libraries that can increase confidence in compound identification when commercial reference materials are not available. cdc.gov
These libraries are critical research tools that assist the forensic community in the screening and identification of unknown substances. caymanchem.com The development of these databases relies on the initial analysis of pure, authenticated reference materials, linking back to the importance of the standards discussed in the previous section. swgdrug.orgswgdrug.org The data, once generated and validated, becomes a digital reference that can be shared and utilized globally by forensic and research laboratories.
Mechanistic Toxicology of 4 Chloro Pentedrone Hydrochloride at Cellular and Subcellular Levels
The toxicological profile of synthetic cathinones, including 4-chloro-pentedrone, is an area of growing scientific inquiry. Research into the mechanisms of toxicity at the cellular level often utilizes in vitro models to elucidate the specific pathways affected by these compounds. The following sections detail the current understanding of 4-chloro-pentedrone's effects on various cell lines and subcellular systems, focusing on cytotoxicity, oxidative stress, and mitochondrial function.
Structure Activity Relationship Sar Studies and Computational Modeling in Research
Impact of Structural Modifications on Pharmacological Activity
The pharmacological profile of a synthetic cathinone (B1664624) is determined by its affinity and activity at dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters. nih.govnih.gov Modifications at various positions on the cathinone scaffold can drastically alter these interactions. acs.org
Substitution at the para- (4-position) of the phenyl ring is a critical determinant of a cathinone's selectivity and potency. For methcathinone (B1676376) analogs, the addition of a halogen, such as chlorine, at the para-position tends to decrease the dopamine transporter (DAT) to serotonin transporter (SERT) inhibition ratio, indicating a shift towards greater serotonergic activity. acs.org Quantitative Structure-Activity Relationship (QSAR) analyses have shown that the steric bulk of the para-substituent is a key factor, with larger groups favoring SERT selectivity. acs.org
Specifically, para-halogenated cathinones generally exhibit lower DAT/SERT inhibition ratios compared to their non-substituted or meta-substituted counterparts. acs.org This increased serotonergic profile is also observed in their function, as para-substituted derivatives often evoke higher 5-HT release than their meta-analogs. acs.org For example, studies on various substituted cathinones have shown that para-substitution with a methyl group (like in mephedrone) or a halogen (like in 4-chloromethcathinone) results in more potent inhibition at SERT than at DAT. acs.orgmdpi.com This suggests that 4-chloro pentedrone (B609907), with its chlorine atom at the para-position, would likely exhibit enhanced activity at SERT compared to its non-halogenated parent compound, pentedrone. acs.orgresearchgate.netnih.gov
Table 1: Effect of Para-Substitution on Transporter Selectivity
| Compound | Para-Substituent | Primary Transporter Target | DAT/SERT Selectivity |
|---|---|---|---|
| Methcathinone | None | Dopaminergic | High |
| Mephedrone (B570743) | 4-Methyl | Serotonergic/Dopaminergic | Lower |
| 4-Chloromethcathinone (4-CMC) | 4-Chloro | Serotonergic | Low |
| Pentedrone | None | Dopaminergic | High |
| 4-Chloro Pentedrone | 4-Chloro | Predicted Serotonergic/Dopaminergic | Predicted Low |
This table is based on general SAR principles for cathinones. Predicted values are inferred from the effects of similar substitutions.
The length of the N-alkyl chain and the stereochemistry of the molecule are significant factors influencing the efficacy of synthetic cathinones. Increasing the length of the N-alkyl group from a methyl to an ethyl or propyl group can alter potency. nih.gov Studies on α-aminovalerophenone derivatives, the class to which pentedrone belongs, have shown that increasing the length of the N-alkyl group can increase potency at the dopamine transporter (DAT). frontiersin.org For instance, N-ethyl-pentedrone (NEPD) is more potent at inhibiting dopamine uptake than its N-methyl counterpart, pentedrone. frontiersin.org
A key structural feature that differentiates major classes of synthetic cathinones is the presence or absence of a pyrrolidine (B122466) ring incorporating the nitrogen atom. mdpi.comnih.gov Cathinones containing a pyrrolidine ring, such as α-pyrrolidinopentiophenone (α-PVP), are potent inhibitors of the dopamine (DAT) and norepinephrine (NET) transporters, with very low potency at the serotonin transporter (SERT). nih.govnih.gov This makes them function as pure monoamine uptake blockers, similar to cocaine, rather than releasing agents. nih.gov
The presence of the pyrrolidine ring generally confers high selectivity for DAT over SERT. nih.govnih.gov In contrast, open-chain cathinones like pentedrone (and by extension, 4-chloro pentedrone) lack this rigid ring structure. While still acting as monoamine transporter inhibitors, their selectivity profile can be more varied and is more readily influenced by other substitutions, such as those on the phenyl ring. acs.org The absence of the pyrrolidine ring in 4-chloro pentedrone means its pharmacological profile is distinct from pyrrolidinyl cathinones like 4-chloro-α-PHP. researchgate.netnih.gov
Table 2: Pharmacological Profiles of Pyrrolidine vs. Non-Pyrrolidine Cathinones
| Compound | Nitrogen Moiety | Mechanism of Action | DAT/SERT Selectivity Ratio |
|---|---|---|---|
| α-PVP | Pyrrolidine Ring | Reuptake Inhibitor | ~2900 |
| Pentedrone | Secondary Amine | Reuptake Inhibitor | High (but lower than α-PVP) |
| MDPV | Pyrrolidine Ring | Reuptake Inhibitor | Very High (~3800) |
SAR in Mechanistic Toxicology
The structural features that dictate a cathinone's pharmacological activity also determine its toxicological profile. acs.orgnih.gov SAR studies are critical for understanding and predicting the cytotoxicity and other toxic mechanisms of these compounds.
Several structural elements have been directly correlated with the cytotoxic potential of synthetic cathinones. nih.gov Research has established that cytotoxicity is influenced by:
Aromatic Ring Substitution : The presence, position, and steric volume of substituents on the phenyl ring are key determinants of cytotoxicity. nih.gov Specifically, it has been reported that the bulkier the para-substituent, the more cytotoxic the resulting cathinone is likely to be. acs.org This suggests that the 4-chloro group in 4-chloro pentedrone contributes to its toxic potential. Studies on chlorinated cathinone analogs have shown steep dose-response curves for cytotoxicity, indicating a higher risk of toxicity with small variations in dose. researchgate.net
Alpha-Carbon Chain Length : An increase in the length of the lipophilic alkyl chain at the alpha-carbon position is associated with increased cytotoxicity. acs.orgnih.govresearchgate.net For example, pentedrone, with its propyl side chain, is more cytotoxic than cathinones with shorter chains like methcathinone. nih.gov
Amino Group Substitution : Replacing a pyrrolidine ring with a secondary amine analogue has been shown to increase cytotoxicity. acs.orgresearchgate.net
The toxicology of chiral cathinones can be enantioselective, meaning the two enantiomers can have different toxicological effects. nih.govmdpi.comresearchgate.net A study focusing on the enantiomers of pentedrone in human neuronal cells demonstrated that the S-(+)-enantiomer is significantly more oxidative and cytotoxic than the R-(-)-enantiomer. nih.gov This finding highlights that the spatial arrangement of the molecule is critical to its toxic mechanism, likely due to differential interactions with biological targets. nih.govresearchgate.net While the S-enantiomers of many cathinones are also the more potent reinforcers, the direct link between reinforcing potency and enantioselective toxicity requires further study for each specific compound. nih.gov
Computational Chemistry and Quantitative Structure-Activity Relationship (QSAR) Modeling
The investigation of novel psychoactive substances, including synthetic cathinones like 4-chloro pentedrone, increasingly relies on computational chemistry and Quantitative Structure-Activity Relationship (QSAR) modeling. These in silico approaches provide valuable insights into the molecular properties that govern the biological activity of these compounds, helping to predict the effects of new derivatives and understand their mechanisms of action.
Research into the structure-activity relationships of synthetic cathinones has revealed that modifications to the aromatic ring, the alkyl chain, and the amino group can significantly influence their interaction with monoamine transporters, such as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). nih.gov
A key area of investigation is the effect of halogen substitution on the phenyl ring of the cathinone scaffold. The position and nature of the halogen atom can alter the compound's potency and selectivity. For instance, studies on para-substituted methcathinone analogues have shown that the steric properties of the substituent at the 4-position are a critical determinant of the compound's selectivity for DAT versus SERT. shulginresearch.net This suggests that the chlorine atom at the 4-position of the pentedrone molecule likely plays a significant role in its pharmacological profile.
Molecular docking studies on various chloro-cathinones have provided a deeper understanding of their binding mechanisms. For example, research on the interaction of chlorinated cathinones with acetylcholinesterase (AChE) revealed that the chlorine atom can engage in specific interactions, such as π-Cl interactions, with amino acid residues in the enzyme's active site. mdpi.com While this research focused on AChE, it highlights the potential for the chlorine atom of 4-chloro pentedrone to form specific interactions with amino acid residues in its primary targets, the monoamine transporters.
QSAR models are developed to correlate the structural features of molecules with their biological activities. For substituted cathinones, these models can predict properties like transporter inhibition potency and selectivity based on physicochemical descriptors. shulginresearch.net While a specific QSAR model for 4-chloro pentedrone is not extensively documented in publicly available literature, general models for substituted cathinones can provide estimations of its activity. These models often incorporate parameters that describe the electronic and steric properties of the substituents.
The table below illustrates the comparative effects of different substitutions on the cathinone scaffold, providing a basis for understanding the potential impact of the 4-chloro substitution in pentedrone.
| Compound | Substitution | Primary Transporter Affinity | Reference |
| Pentedrone | Unsubstituted | DAT > NET > SERT | nih.gov |
| 4-Methylpentedrone (B3026277) | 4-Methyl | DAT > NET > SERT | nih.gov |
| 4-Methoxypentedrone | 4-Methoxy | SERT > DAT > NET | nih.gov |
| 4-Chloro-pentedrone | 4-Chloro | Predicted to have altered DAT/SERT selectivity compared to pentedrone |
This prediction is based on the general principles of SAR for halogenated cathinones, where halogen substitution can shift selectivity.
Further computational studies have focused on predicting the metabolism of chlorinated cathinones. For the related compound 4-Cl-PVP, in silico software has been used to predict its metabolic fate, which was then confirmed by in vitro and in vivo experiments. nih.gov Such predictive work is crucial for identifying potential metabolites of 4-chloro pentedrone in forensic and clinical settings.
Socio Legal and Policy Research Perspectives on Novel Psychoactive Substances Academic Analysis
Academic Classification Frameworks for Synthetic Cathinones
Synthetic cathinones are β-keto phenethylamine (B48288) derivatives, sharing a core structure with cathinone (B1664624), the primary psychoactive alkaloid in the khat plant (Catha edulis). mdpi.com Their stimulant effects are similar to those of amphetamines. nih.gov Academics have broadly classified synthetic cathinones into four main groups based on their chemical structure and substitution patterns. nih.gov
These groups are:
N-alkylated cathinones: These compounds, which include some of the earliest synthetic cathinones, feature a substituted or unsubstituted phenyl ring and are N-substituted. nih.gov
Pyrrolidinophenone derivatives: This group is characterized by a pyrrolidinyl ring in the side chain and a substituted or unsubstituted phenyl ring. nih.gov
3,4-methylenedioxy cathinones: These substances contain a 1,3-benzodioxol-5-yl ring and a straight side chain, giving them a structural similarity to MDMA. nih.gov
Mixed cathinones (3,4-methylenedioxypyrrolidinophenones): This group combines features of the previous two, with both a methylenedioxyl ring and a pyrrolidinyl side ring. nih.gov
4-chloro-pentedrone, with its IUPAC name 1-(4-chlorophenyl)-2-(methylamino)pentan-1-one, falls into the category of N-alkylated cathinones . nih.govswgdrug.org Its structure features a phenyl ring substituted with a chlorine atom at the fourth position and an N-methylated side chain. The first official identification of 4-chloro-pentedrone by forensic laboratories was reported in 2016. nih.gov
Table 1: Structural Classification of Selected Synthetic Cathinones
| Classification Group | Key Structural Features | Example Compounds |
|---|---|---|
| N-alkylated cathinones | N-substituted with an unsubstituted or substituted phenyl ring. | Mephedrone (B570743), Methcathinone (B1676376), 4-chloro-pentedrone |
| Pyrrolidinophenone derivatives | Substituted or unsubstituted phenyl ring and a pyrrolidinyl ring in the side chain. | Pyrovalerone, a-PVP |
| 3,4-methylenedioxy cathinones | 1,3-benzodioxol-5-yl ring and a straight side chain. | Methylone, Pentedrone (B609907) |
| Mixed cathinones | Methylenedioxyl ring and a pyrrolidinyl side ring. | MDPV |
Research on Global Regulatory Responses and Legislative Trends Pertaining to NPS Emergence
The rapid emergence and chemical diversity of NPS like 4-chloro-pentedrone pose significant challenges to traditional drug control legislation. nih.gov Many countries have moved away from substance-by-substance scheduling towards more agile regulatory frameworks, such as generic legislation or analogue control acts, to address the constant influx of new compounds. usdoj.gov
The legislative response to chlorinated cathinones can be exemplified by the case of 4-chloromethcathinone (4-CMC), a closely related compound. In March 2020, the United Nations Commission on Narcotic Drugs (CND) voted to place 4-CMC in Schedule II of the 1971 Convention on Psychotropic Substances. regulations.govfederalregister.gov This decision was based on a recommendation from the World Health Organization's Expert Committee on Drug Dependence and compels signatory nations to implement controls on the substance. regulations.gov
In the United States, the Drug Enforcement Administration (DEA) has proposed placing 4-CMC in Schedule I of the Controlled Substances Act (CSA). federalregister.gov This scheduling is based on its high potential for abuse, lack of accepted medical use, and the absence of accepted safety for use under medical supervision. federalregister.gov The DEA notes that 4-CMC is structurally and pharmacologically similar to other Schedule I stimulants. regulations.gov While 4-chloro-pentedrone is not specifically listed in the main schedules of the CSA, it could potentially be treated as a controlled substance analogue, which are substances intended for human consumption that are structurally or pharmacologically substantially similar to a Schedule I or II substance. usdoj.gov
In France, the sale of 4-chloro-pentedrone (hydrochloride) as an analytical reference material is restricted to licensed controlled substance laboratories and qualified academic research institutions, indicating a level of regulatory control. bertin-bioreagent.com
Challenges in Analytical Identification and Characterization for Legal Control and Monitoring
The constant modification of chemical structures by clandestine laboratories presents a continuous challenge for forensic and clinical toxicology laboratories. nih.govresearchgate.net Accurate identification of new substances like 4-chloro-pentedrone is crucial for legal control and monitoring. Scientific literature on newly emerging NPS is often scarce, necessitating the development and validation of appropriate analytical methodologies. regulations.gov
The analytical characterization of 4-chloro-pentedrone has been described in scientific literature, providing a basis for its identification. The primary techniques used for the identification and characterization of 4-chloro-pentedrone and other synthetic cathinones include:
Gas Chromatography-Mass Spectrometry (GC-MS): This is a standard method for the analysis of seized drug samples. For 4-chloro-pentedrone, sample preparation typically involves dissolving the substance in a solvent like chloroform (B151607) and extracting it. swgdrug.org
Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight-Mass Spectrometry (UHPLC-QTOF-MS): This technique provides high-resolution mass data, which is crucial for the identification of novel compounds. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information, confirming the identity of the compound by analyzing its molecular structure. nih.govresearchgate.net
A 2017 study detailed the analytical characterization of nine synthetic cathinones, including 4-chloro-pentedrone. The researchers provided the mass-spectral fragmentation data from collision-induced dissociation (CID) and electron ionization (EI) to assist forensic laboratories in identifying these and structurally similar compounds. nih.govresearchgate.net
Table 2: Analytical Techniques for the Identification of 4-chloro-pentedrone
| Technique | Purpose | Sample Preparation Example |
|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification based on mass-to-charge ratio. | Dilution in chloroform followed by base extraction. swgdrug.org |
| Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight-Mass Spectrometry (UHPLC-QTOF-MS) | High-resolution separation and mass analysis for precise identification. | Dilution in a suitable solvent and filtration. researchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation. | Dissolving the sample in a deuterated solvent like D2O. swgdrug.org |
Academic Research Informing Risk Assessment Paradigms for Novel Psychoactive Substances
The lack of extensive pharmacological and toxicological data for most NPS, including 4-chloro-pentedrone, complicates risk assessment. nih.gov Academic research is crucial in developing paradigms to predict the potential harms of these substances. This often involves a combination of in vitro, in vivo, and in silico studies.
Research on chlorinated cathinones, such as the related compound 4-chloromethcathinone (4-CMC), provides insights into the potential risks associated with 4-chloro-pentedrone. In silico (computer-based) toxicology studies on 4-CMC have predicted significant acute toxicity, moderate genotoxic potential, and a notable risk of cardiotoxicity due to the inhibition of the hERG channel. mdpi.comresearchgate.net
In vitro studies using cell lines are another key component of risk assessment. For instance, research on a variety of chloro-cathinones using a human neuroblastoma cell line (SH-SY5Y) as a model for dopaminergic neurons has been conducted to assess cytotoxicity. mdpi.com Such studies have shown that certain cathinones can induce neuronal damage by increasing reactive oxygen species and causing mitochondrial membrane potential depolarization. mdpi.com Furthermore, some cathinones have been found to inhibit acetylcholinesterase, suggesting a potential impact on the cholinergic system. mdpi.com
The neurotoxic effects of synthetic cathinones are a significant area of concern. Studies have demonstrated that these substances can interfere with monoamine transporters, leading to increased extracellular levels of neurotransmitters like dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506). mdpi.com The specific effects and potency vary depending on the particular cathinone. mdpi.com The neurotoxicity of synthetic cathinones can manifest in various ways, including mitochondrial dysfunction and oxidative stress. mdpi.com
Future Directions in 4 Chloro Pentedrone Hydrochloride Research
Development of Advanced In Vitro and Ex Vivo Research Models (e.g., Organoids, Microfluidic Systems)
Traditional two-dimensional (2D) cell cultures have long been the standard for initial toxicological screening. However, they often fail to replicate the complex three-dimensional (3D) architecture and cell-cell interactions of human tissues, limiting their predictive accuracy. nih.gov The future of 4-chloro Pentedrone (B609907) research lies in the adoption of advanced in vitro and ex vivo models that offer greater physiological relevance. nih.gov
Organoids , which are 3D, self-organizing tissue-like structures derived from stem cells or primary cells, are powerful tools for this purpose. researchgate.net Brain organoids, for instance, can mimic aspects of human neurodevelopment and cytoarchitecture, providing an unparalleled platform to study the specific neurotoxic effects of 4-chloro Pentedrone. rsc.org These models can be used to investigate compound-induced changes in neuronal viability, differentiation, and electrical activity with higher fidelity than conventional cell lines. researchgate.net
Microfluidic systems , often referred to as "organs-on-chips," offer another layer of sophistication. nih.gov These devices allow for the precise control of the cellular microenvironment, including fluid flow and chemical gradients, which can simulate blood flow and nutrient supply. researchgate.net Integrating organoids with microfluidic platforms creates "organoids-on-chip" systems that can model the dynamic interactions between different organ systems. moleculardevices.com For example, a liver-on-a-chip model could be used to study the metabolism of 4-chloro Pentedrone and then have the resulting metabolites flow to a connected brain-organoid-on-a-chip to assess the neurotoxicity of both the parent compound and its biotransformation products. nih.gov This technology supports high-throughput screening and reduces the reliance on animal models, aligning with the "3Rs" principle of replacement, reduction, and refinement. nih.govnih.gov
Table 1: Comparison of Research Models for Toxicological Studies
| Model Type | Description | Advantages for 4-chloro Pentedrone Research | Limitations |
|---|---|---|---|
| 2D Cell Culture | Cells grown in a single layer on a flat surface. | Cost-effective, high-throughput capability. | Lacks 3D tissue architecture and complex cell-cell interactions; poor physiological relevance. nih.gov |
| Organoids | 3D self-assembled cell aggregates that mimic organ structure and function. | High physiological relevance, mimics human tissue complexity, suitable for studying developmental neurotoxicity. nih.govresearchgate.net | Limited nutrient supply to the core, lack of vascularization, batch-to-batch variability. researchgate.net |
| Microfluidic Systems (Organs-on-Chips) | Micro-engineered devices that simulate the mechanical and physiological environment of organs. | Precise control of microenvironment, potential for multi-organ interaction studies, suitable for dynamic exposure studies. researchgate.netnih.gov | Complex fabrication, potential for material adsorption of compounds. nih.gov |
| Organoids-on-Chip | Integration of organoids into microfluidic platforms. | Combines the physiological relevance of organoids with the dynamic control of microfluidics; allows for modeling inter-organ effects. moleculardevices.com | Technically challenging to establish and maintain; nascent technology. |
Longitudinal Studies of Mechanistic Neuroadaptations in Preclinical Models
While acute effects provide important data, the chronic impact of synthetic cathinone (B1664624) use is a critical area of concern. Future preclinical research on 4-chloro Pentedrone should incorporate longitudinal study designs that track neuroadaptations over extended periods of exposure and withdrawal in animal models. Such studies are essential for understanding the potential for lasting changes in brain structure and function.
Drawing parallels from research on other psychostimulants like cocaine, repeated exposure is known to induce persistent neuroplastic changes, including the remodeling of dendrites in brain reward pathways, such as the nucleus accumbens. nih.gov Similar investigations into 4-chloro Pentedrone could reveal compound-specific alterations. These studies would involve periodically assessing behavioral changes (e.g., sensitization) and collecting brain tissue at various time points to analyze neuronal morphology.
Furthermore, monitoring the expression of immediate-early genes (IEGs), such as c-fos and Arc, can serve as markers for neuronal activity in response to drug exposure. Studies on other synthetic cathinones have shown that they can induce differential expression of these genes in brain regions like the dorsal and ventral striatum. nih.gov A longitudinal approach would allow researchers to track how the patterns of IEG induction change with repeated exposure and during abstinence, providing insights into the specific neural circuits that are persistently altered by 4-chloro Pentedrone. These long-term studies are crucial for linking molecular and cellular changes to lasting behavioral phenotypes.
Elucidation of Novel Biotransformation Pathways and Less Common Metabolites
The metabolism of a compound is a key determinant of its duration of action and its potential for toxicity. While the primary metabolic pathways for parent compounds like pentedrone have been explored, the biotransformation of its chlorinated analog, 4-chloro Pentedrone, is not fully characterized. nih.gov Future research must focus on identifying all metabolic routes, including minor pathways that may produce pharmacologically active or toxic metabolites.
Based on studies of similar cathinones, the metabolism of 4-chloro Pentedrone is likely to involve several key reactions. nih.gov However, the presence of a chlorine atom on the phenyl ring could influence these pathways, potentially leading to the formation of unique metabolites.
Potential Metabolic Pathways for Investigation:
β-Keto Reduction: The ketone group is reduced to a hydroxyl group, forming dihydro-metabolites.
N-Demethylation: The methyl group on the nitrogen atom is removed, producing a primary amine metabolite (nor-4-chloro-pentedrone).
Hydroxylation: Addition of a hydroxyl group to the alkyl chain or the aromatic ring.
Dehalogenation: The removal of the chlorine atom, although this is often a less common pathway for aromatic halides.
Table 2: Proposed Biotransformation Pathways of 4-chloro Pentedrone for Future Investigation
| Metabolic Reaction | Potential Metabolite | Analytical Approach | Potential Significance |
|---|---|---|---|
| β-Keto Reduction | 1-(4-chlorophenyl)-2-(methylamino)pentan-1-ol | LC-MS/MS, GC-MS | Metabolite may have its own pharmacological activity or toxicity. nih.gov |
| N-Demethylation | 1-(4-chlorophenyl)-2-aminopentan-1-one (nor-4-chloro-pentedrone) | LC-MS/MS, GC-MS | Primary amine metabolites can sometimes be more active or toxic than the parent compound. nih.gov |
| Alkyl Hydroxylation | 1-(4-chlorophenyl)-2-(methylamino)-1-oxopentan-x-ol | HRMS | Could create more polar metabolites for easier excretion. |
| Ring Hydroxylation | 1-(4-chloro-x-hydroxyphenyl)-2-(methylamino)pentan-1-one | HRMS | May alter receptor binding affinity or create reactive intermediates. |
Q & A
Basic Research Questions
Q. What are the recommended storage conditions and handling protocols for 4-chloro Pentedrone hydrochloride to ensure compound stability?
- Methodological Answer : To maintain stability, store 4-chloro Pentedrone hydrochloride at -80°C in airtight containers purged with an inert gas (e.g., nitrogen or argon) to prevent oxidation. Stock solutions should be prepared in solvents like acetonitrile, DMSO, or methanol and aliquoted to minimize freeze-thaw cycles, which accelerate degradation . Desiccants should be used to avoid moisture absorption, as hydrolysis can alter chemical integrity .
Q. What solvents are optimal for preparing stock solutions of 4-chloro Pentedrone hydrochloride, and what precautions are necessary?
- Methodological Answer : Suitable solvents include DMSO, methanol, and acetonitrile due to their compatibility with the compound’s solubility profile. Prior to dissolution, purge solvents with inert gases to displace oxygen, reducing oxidative degradation. For long-term storage, aliquot solutions into small volumes and avoid repeated thawing, as degradation occurs after three freeze-thaw cycles or four days at room temperature .
Q. What safety measures should be prioritized during in vitro experiments with 4-chloro Pentedrone hydrochloride?
- Methodological Answer : Use nitrile gloves (though specific material resistance data is unavailable) and safety goggles. Work in a fume hood to avoid inhalation. While acute toxicity is low (no skin/eye irritation reported), follow OSHA guidelines for general chemical handling, including spill containment protocols to prevent environmental contamination .
Advanced Research Questions
Q. How can researchers resolve and analyze enantiomers of 4-chloro Pentedrone hydrochloride using liquid chromatography (LC)?
- Methodological Answer : Enantiomeric separation requires chiral stationary phases (e.g., cellulose- or amylose-based columns). Optimize the mobile phase by testing ratios of acetonitrile/water with additives like 0.1% formic acid to enhance resolution. Monitor degradation post-collection: enantiomers degrade after four days in solution or after three freeze-thaw cycles , necessitating immediate storage at -80°C in inert vials .
Q. What strategies validate analytical methods for quantifying 4-chloro Pentedrone hydrochloride in biological matrices?
- Methodological Answer : Follow USP guidelines for validation:
- Linearity : Test concentrations across the expected range (e.g., 1–100 ng/mL) using reference standards (e.g., deuterated analogs like [13C,2H3]-Pentedrone hydrochloride for internal calibration) .
- Accuracy/Precision : Spike matrices (plasma, urine) with known quantities and calculate recovery rates (≥85%) and inter-day variability (CV <15%).
- LOD/LOQ : Determine via signal-to-noise ratios (3:1 for LOD, 10:1 for LOQ) using LC-MS/MS .
Q. How should researchers address contradictions in neurochemical effect data for 4-chloro Pentedrone hydrochloride across studies?
- Methodological Answer : Discrepancies in neurotransmitter release (e.g., dopamine/norepinephrine) may arise from model variability (e.g., in vitro vs. in vivo) or dosage differences . Standardize experimental conditions:
- Use primary neuronal cultures or synaptosomal preparations to isolate presynaptic effects.
- Validate findings with radioligand binding assays to quantify receptor affinity (e.g., DAT/SERT inhibition) .
- Replicate studies across multiple labs to confirm reproducibility .
Q. What synthetic routes and purity assessment techniques are recommended for 4-chloro Pentedrone hydrochloride?
- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation followed by reductive amination . Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradients). Assess purity using:
- HPLC-UV (≥98% purity threshold).
- NMR (1H/13C) to confirm structural integrity, focusing on the chlorophenyl and methylamino moieties.
- Mass spectrometry for molecular ion verification (expected m/z for C12H17ClNO·HCl) .
Q. How can structure-activity relationship (SAR) studies elucidate the pharmacological profile of 4-chloro Pentedrone hydrochloride?
- Methodological Answer : Compare 4-chloro Pentedrone with analogs (e.g., 4-methyl or N-sec-butyl derivatives) using:
- In silico modeling (e.g., molecular docking to monoamine transporters).
- In vitro assays measuring neurotransmitter uptake inhibition (e.g., HEK-293 cells expressing DAT/SERT).
- Metabolic stability tests in liver microsomes to evaluate the impact of the chloro substituent on CYP450-mediated degradation .
Contradiction Analysis and Mitigation
- Stability vs. Storage Recommendations : While emphasizes degradation after four days, suggests no special storage requirements. Resolution : Follow -80°C storage for long-term stability, as room-temperature data applies only to short-term handling .
- Toxicity Data Gaps : Subjective reports of neurochemical effects ( ) contrast with SDSs citing low acute toxicity. Resolution : Conduct dose-response studies in controlled models (e.g., rodent locomotor activity assays) to reconcile anecdotal and empirical data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
